((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine

Chiral resolution Enantiomeric excess Asymmetric synthesis

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is a chiral heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and a tetrahydrofuran ring bearing a defined (2R,5S) stereochemistry. This compound belongs to the oxadiazole-amine class, widely employed as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, particularly those targeting CNS, GPCR, and metabolic pathways.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B12978787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)C3CCC(O3)CN
InChIInChI=1S/C10H15N3O2/c11-5-7-3-4-8(14-7)10-12-9(13-15-10)6-1-2-6/h6-8H,1-5,11H2/t7-,8+/m1/s1
InChIKeyHTUNYZPQHUVNFC-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine: Chiral Oxadiazole-THF Amine Building Block for Stereospecific Synthesis


((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is a chiral heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and a tetrahydrofuran ring bearing a defined (2R,5S) stereochemistry [1]. This compound belongs to the oxadiazole-amine class, widely employed as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, particularly those targeting CNS, GPCR, and metabolic pathways [2]. Its primary amine handle enables facile derivatization, while the cyclopropyl-oxadiazole motif contributes to conformational rigidity and metabolic stability [3].

Stereochemical Control Chiral reference-standard workflow for (2R,5S)-configured oxadiazole-THF building block
Derivatization Fit Primary amine handle supports amide, sulfonamide, and urea library synthesis
Structural Context Cyclopropyl-oxadiazole motif for conformationally constrained analog studies

Why Generic Substitution of ((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine is Scientifically Risky


Chiral amines with defined stereochemistry are not interchangeable with their racemic mixtures or opposite enantiomers in asymmetric synthesis and drug discovery. The (2R,5S) configuration of this compound imparts specific three-dimensional orientation that governs molecular recognition at biological targets [1]. Substituting with the (2S,5R) enantiomer, the racemate (CAS 1504069-61-7), or the 3-methyl analog (CAS 1808784-71-5) can lead to divergent potency, altered metabolic stability, and unpredictable pharmacological profiles [2]. The cyclopropyl group further distinguishes this compound from methyl-substituted analogs by offering distinct steric and electronic properties that influence target binding and metabolic pathways [3].

! Racemate or opposite enantiomer may shift stereochemical outcome. Enantiomer-attribution review required; the (2S,5R) enantiomer can alter downstream chiral integrity and assay-response interpretation.
! Methyl analog may differ in metabolic stability context. Reported class-level trends suggest cyclopropyl reduces CYP450-mediated clearance relative to methyl; direct scaffold data remain to verify.
! Salt form mismatch can shift reaction stoichiometry. Hydrochloride salt requires neutralization and differs in mass efficiency; free base selection supports streamlined coupling workflows.

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: Defined (2R,5S) Configuration vs. Racemic Mixture (Undefined Stereochemistry)

The target compound possesses a fully defined (2R,5S) stereochemistry, while the commercially available racemic mixture (CAS 1504069-61-7) exhibits 2 undefined atom stereocenters, indicating a 1:1 mixture of (2R,5S) and (2S,5R) enantiomers [1]. In chiral HPLC analysis, the single enantiomer shows a single peak with enantiomeric excess (ee) ≥ 98%, whereas the racemate displays two equal-area peaks, confirming a 50:50 ratio . This stereochemical homogeneity is critical for asymmetric synthesis where enantiopurity directly influences downstream product ee and biological assay reproducibility.

Enantiomeric purity
Head-to-head
ee ≥ 98% (single enantiomer)Racemate: 50:50 enantiomer ratio
Supports stereochemical-control context; enantiomer-attribution review.
Chiral HPLC, single peak vs. two equal-area peaks. Data to verify for specific lot.
Chiral resolution Enantiomeric excess Asymmetric synthesis

Substituent-Dependent Metabolic Stability: Cyclopropyl vs. Methyl on the 1,2,4-Oxadiazole Ring

The cyclopropyl group on the oxadiazole ring confers enhanced metabolic stability compared to the methyl analog (CAS 1808784-71-5). In rodent liver microsome assays, cyclopropyl-containing oxadiazoles typically exhibit intrinsic clearance (Cl_int) values 2- to 5-fold lower than their methyl counterparts due to reduced CYP450-mediated oxidation of the cyclopropyl ring relative to the methyl group [1]. For example, the oxadiazole DGAT1 inhibitor series demonstrated that cyclopropyl substitution reduced Cl_int from 48 µL/min/mg (methyl) to 18 µL/min/mg (cyclopropyl) in human liver microsomes [2]. While direct data for this specific scaffold is not publicly available, the class-level trend is well-established.

Metabolic stability trend
Class-level inference
Predicted Cl_int ~18 µL/min/mg (cyclopropyl) vs. ~48 µL/min/mg (methyl) in HLM
Supports metabolic-stability screening context; class extrapolation from DGAT1 series.
Direct scaffold data not publicly available. Source review recommended.
Metabolic stability CYP450 oxidation Bioisostere evaluation

Molecular Weight Advantage of Free Base vs. Hydrochloride Salt for Reaction Stoichiometry

The target compound is the free amine base (MW 209.24 g/mol), whereas the closest commercial salt form is the hydrochloride (CAS 2044705-38-4, MW 245.70 g/mol) . In amide coupling or reductive amination reactions, the free base provides a theoretical mass efficiency gain of 14.9% (calculated as 1 - 209.24/245.70), requiring proportionally less material to achieve the same molar equivalents [1]. Additionally, the free base avoids the need for pre-reaction neutralization with a base, reducing salt waste in the synthetic sequence.

Reaction mass efficiency
Head-to-head
14.9% mass efficiency gain vs. HCl saltFree base (MW 209.24) vs. hydrochloride (MW 245.70)
Supports streamlined coupling workflows; no pre-neutralization step.
Standard amide coupling or reductive amination conditions. Lot attribute review.
Reaction stoichiometry Free base vs. salt Synthetic efficiency

((2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl)methanamine: High-Value Application Scenarios


Stereospecific Synthesis of DGAT1 Inhibitor Candidates and Derivatives

The (2R,5S)-configured oxadiazole-THF amine serves as a key intermediate for constructing DGAT1 inhibitors, where the defined stereochemistry is essential for achieving the desired inhibitor conformation [1]. In the PF-04620110 pharmacophore series, the tetrahydrofuran ring oxygen participates in a critical hydrogen bond with the DGAT1 active site, and the (2R,5S) configuration orients the cyclopropyl-oxadiazole in the optimal binding pose [2]. Using the racemate or incorrect enantiomer would compromise potency by at least 2-fold due to enantiomeric discrimination at the target.

Chiral Amine Library Synthesis via Parallel Derivatization

The primary amine handle enables high-yielding sulfonamide, amide, or urea library synthesis under parallel chemistry conditions [1]. The (2R,5S) stereochemistry ensures that all resulting library members possess a single, defined enantiomeric configuration, avoiding the confounding effects of diastereomeric mixtures in biological screening [3]. This is particularly important for CNS-targeted libraries where stereochemistry often influences blood-brain barrier penetration and receptor subtype selectivity.

Metabolic Stability Optimization in Lead Series

When optimizing lead compounds for oral bioavailability, replacement of the methyl substituent with cyclopropyl on the oxadiazole ring is a well-validated strategy to reduce CYP450-mediated clearance [1]. This compound provides the cyclopropyl group pre-installed on the chiral THF-oxadiazole scaffold, enabling direct incorporation into lead molecules without the need for late-stage cyclopropyl introduction, which often suffers from poor yields and racemization.

Application
Selection Property
Validation Focus
DGAT1 inhibitor candidate synthesis
Stereochemical-control context
Enantiomer-attribution review; chiral HPLC verification
Parallel chiral amine library synthesis
Primary amine derivatization handle
Enantiomeric stability under library chemistry conditions
Metabolic stability optimization in lead series
Cyclopropyl-oxadiazole structural context
CYP450-mediated clearance endpoint review
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